molecular formula C17H18N2O B581640 3-Amino-3'-(pyrrolidinocarbonyl)biphenyl CAS No. 1335041-71-8

3-Amino-3'-(pyrrolidinocarbonyl)biphenyl

Cat. No.: B581640
CAS No.: 1335041-71-8
M. Wt: 266.344
InChI Key: POEPLCFHMAEHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3’-(pyrrolidinocarbonyl)biphenyl is an organic compound with the molecular formula C17H18N2O It is characterized by the presence of an amino group and a pyrrolidinocarbonyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3’-(pyrrolidinocarbonyl)biphenyl typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of Pyrrolidinocarbonyl Group: The pyrrolidinocarbonyl group can be introduced via an acylation reaction using pyrrolidine and an appropriate acylating agent.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The amino group in 3-Amino-3’-(pyrrolidinocarbonyl)biphenyl can undergo oxidation to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-Amino-3’-(pyrrolidinocarbonyl)biphenyl has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 3-Amino-3’-(pyrrolidinocarbonyl)biphenyl depends on its application:

    Biological Systems: It may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds, while the pyrrolidinocarbonyl group can participate in hydrophobic interactions.

    Chemical Reactions: Acts as a nucleophile in substitution reactions and can undergo redox reactions due to its functional groups.

Comparison with Similar Compounds

  • 3-Amino-4’-(pyrrolidinocarbonyl)biphenyl
  • 3-Amino-3’-(morpholinocarbonyl)biphenyl
  • 3-Amino-3’-(piperidinocarbonyl)biphenyl

Comparison:

  • 3-Amino-4’-(pyrrolidinocarbonyl)biphenyl: Similar structure but with the pyrrolidinocarbonyl group at a different position, which may affect its reactivity and interactions.
  • 3-Amino-3’-(morpholinocarbonyl)biphenyl: Contains a morpholine ring instead of a pyrrolidine ring, potentially altering its chemical properties and biological activity.
  • 3-Amino-3’-(piperidinocarbonyl)biphenyl: Features a piperidine ring, which may influence its stability and reactivity compared to the pyrrolidine derivative.

3-Amino-3’-(pyrrolidinocarbonyl)biphenyl stands out due to its specific functional groups and their arrangement, which confer unique chemical and biological properties.

Properties

IUPAC Name

[3-(3-aminophenyl)phenyl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c18-16-8-4-6-14(12-16)13-5-3-7-15(11-13)17(20)19-9-1-2-10-19/h3-8,11-12H,1-2,9-10,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEPLCFHMAEHPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742717
Record name (3'-Amino[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335041-71-8
Record name (3'-Amino[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.